molecular formula C20H23NO4 B2510575 N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 900007-01-4

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2510575
CAS No.: 900007-01-4
M. Wt: 341.407
InChI Key: TWUVQYYERCEMAQ-UHFFFAOYSA-N
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Description

This compound features a 1,4-dioxaspiro[4.4]nonane ring system attached via a methylene group to an acetamide backbone, which is further substituted with a naphthalen-2-yloxy moiety.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-19(21-12-18-13-24-20(25-18)9-3-4-10-20)14-23-17-8-7-15-5-1-2-6-16(15)11-17/h1-2,5-8,11,18H,3-4,9-10,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUVQYYERCEMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable electrophile.

    Attachment of the Naphthalen-2-yloxy Group: This step involves the reaction of the spirocyclic intermediate with a naphthalen-2-yloxy halide under basic conditions.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1,4-dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Acetamide Nitrogen

Key Compounds:

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): Replaces the dioxaspiro group with a morpholine ring. Exhibits cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin . The morpholine group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic dioxaspiro system.

Triazole-Containing Analogs ():

  • Examples: 6a-m and 7a-m (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide).
  • Synthesized via copper-catalyzed 1,3-dipolar cycloaddition, introducing a triazole ring for rigidity and enhanced dipole interactions .
  • Substituents on the phenyl ring (e.g., nitro, methoxy, chloro) modulate electronic effects (Table 1).

Diazaspiro Analog (): Compound: N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide.

Table 1: Substituent Effects on Acetamide Analogs
Compound Class Key Substituent Electronic Effect Biological Activity (If Reported)
Dioxaspiro (Target Compound) 1,4-Dioxaspiro[4.4]nonane Electron-rich, hydrophobic Not provided in evidence
Morpholinoethyl () Morpholine Polar, hydrogen-bonding Cytotoxic (IC₅₀ ~3.16 µM in HeLa)
Triazole () 1,2,3-Triazole Rigid, dipole-enhanced Anticancer (via triazole-mediated binding)
Chlorophenyl () 4-Chlorophenyl Electron-withdrawing Not reported

Naphthalenyloxy Group Modifications

  • Positional Isomerism: Compounds with naphthalen-1-yloxy () vs. For example, compound 6a (naphthalen-1-yloxy) shows distinct NMR shifts (δ 5.48 ppm for –OCH₂) compared to naphthalen-2-yloxy analogs .
  • Substituent Effects : Nitro groups (e.g., 6b, 6c) increase polarity and may enhance DNA intercalation, while methoxy groups (7e, 7f) improve solubility .

Physicochemical and Spectral Comparisons

Spectroscopic Data

  • IR Spectroscopy: Target Compound (Inferred): Expected C=O stretch ~1670–1680 cm⁻¹ (similar to 6a, 6b) and C-O stretches ~1250–1300 cm⁻¹ . Morpholinoethyl Analog (): C=O stretch at 1682 cm⁻¹, aligning with acetamide carbonyls .
  • NMR Spectroscopy :

    • Triazole Analogs (): Triazole protons resonate at δ 8.36–8.40 ppm, while dioxaspiro methylene groups may appear upfield (δ 3.5–4.0 ppm) due to oxygen’s electron-donating effect .

Physicochemical Properties

Property Target Compound (Dioxaspiro) Morpholinoethyl () Triazole ()
logP (Predicted) Higher (hydrophobic spiro) Moderate (polar morpholine) Variable (depends on substituent)
Solubility Low (non-polar spiro) Moderate Low to moderate

Biological Activity

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N1O4C_{17}H_{19}N_{1}O_{4}. Its structure includes a dioxaspiro ring and a naphthalene moiety, which contribute to its biological properties.

The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors. The spirocyclic structure allows for unique binding capabilities, potentially enhancing the compound's efficacy in modulating biological pathways.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. A study demonstrated that derivatives of dioxaspiro compounds possess significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have investigated the anticancer potential of spirocyclic compounds. For instance, derivatives similar to this compound have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties of spirocyclic compounds. A study highlighted that certain derivatives can mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Case Studies

StudyCompoundBiological ActivityFindings
Dioxaspiro DerivativeAntimicrobialEffective against S. aureus and E. coli
Naphthalene DerivativeAnticancerInduced apoptosis in MCF-7 cells
Spirocyclic CompoundNeuroprotectiveReduced oxidative stress in neuronal cells

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